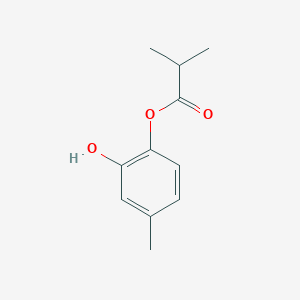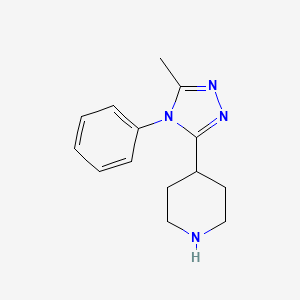![molecular formula C17H22BrNO4 B15241491 (3aS,7aS)-Benzyl 2-(bromomethyl)-2-methoxyhexahydrofuro[3,2-b]pyridine-4(2H)-carboxylate CAS No. 304436-19-9](/img/structure/B15241491.png)
(3aS,7aS)-Benzyl 2-(bromomethyl)-2-methoxyhexahydrofuro[3,2-b]pyridine-4(2H)-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3aS,7aS)-Benzyl 2-(bromomethyl)-2-methoxyhexahydrofuro[3,2-b]pyridine-4(2H)-carboxylate: is a complex organic compound with a unique structure that includes a hexahydrofuro[3,2-b]pyridine ring system. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and synthetic versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3aS,7aS)-Benzyl 2-(bromomethyl)-2-methoxyhexahydrofuro[3,2-b]pyridine-4(2H)-carboxylate typically involves multiple steps:
Formation of the Hexahydrofuro[3,2-b]pyridine Ring: This step often involves the cyclization of a suitable precursor under acidic or basic conditions.
Introduction of the Bromomethyl Group: This can be achieved through bromination reactions using reagents such as N-bromosuccinimide (NBS) in the presence of light or radical initiators.
Methoxylation: The methoxy group can be introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Benzylation: The benzyl group is typically introduced through a nucleophilic substitution reaction using benzyl halides.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the bromomethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction of the bromomethyl group can yield the corresponding methyl derivative.
Substitution: The bromomethyl group is highly reactive and can be substituted by various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are effective.
Substitution: Nucleophiles such as amines, thiols, or cyanides can be used under mild to moderate conditions.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Methyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Synthetic Intermediate: The compound serves as a versatile intermediate in the synthesis of more complex molecules.
Catalysis: It can be used as a ligand in catalytic reactions.
Biology
Enzyme Inhibition: Potential inhibitor of certain enzymes due to its unique structure.
Receptor Binding: May interact with specific biological receptors.
Medicine
Drug Development: Investigated for potential therapeutic applications, including anti-inflammatory and anticancer activities.
Industry
Material Science: Used in the development of novel materials with specific properties.
Mechanism of Action
The exact mechanism of action of (3aS,7aS)-Benzyl 2-(bromomethyl)-2-methoxyhexahydrofuro[3,2-b]pyridine-4(2H)-carboxylate depends on its specific application. Generally, it may exert its effects by:
Binding to Enzymes: Inhibiting enzyme activity by binding to the active site.
Receptor Interaction: Modulating receptor activity by binding to specific receptors.
Pathway Modulation: Affecting cellular pathways involved in inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
- (3aS,7aS)-Benzyl 2-(chloromethyl)-2-methoxyhexahydrofuro[3,2-b]pyridine-4(2H)-carboxylate
- (3aS,7aS)-Benzyl 2-(hydroxymethyl)-2-methoxyhexahydrofuro[3,2-b]pyridine-4(2H)-carboxylate
Uniqueness
- Bromomethyl Group : The presence of the bromomethyl group makes it more reactive compared to its chloro- or hydroxymethyl analogs.
- Biological Activity : The specific structure may confer unique biological activities not observed in similar compounds.
Properties
CAS No. |
304436-19-9 |
|---|---|
Molecular Formula |
C17H22BrNO4 |
Molecular Weight |
384.3 g/mol |
IUPAC Name |
benzyl (3aS,7aS)-2-(bromomethyl)-2-methoxy-3,3a,5,6,7,7a-hexahydrofuro[3,2-b]pyridine-4-carboxylate |
InChI |
InChI=1S/C17H22BrNO4/c1-21-17(12-18)10-14-15(23-17)8-5-9-19(14)16(20)22-11-13-6-3-2-4-7-13/h2-4,6-7,14-15H,5,8-12H2,1H3/t14-,15-,17?/m0/s1 |
InChI Key |
NTZWMRWDIVWIJJ-GIIGEWEBSA-N |
Isomeric SMILES |
COC1(C[C@H]2[C@@H](O1)CCCN2C(=O)OCC3=CC=CC=C3)CBr |
Canonical SMILES |
COC1(CC2C(O1)CCCN2C(=O)OCC3=CC=CC=C3)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


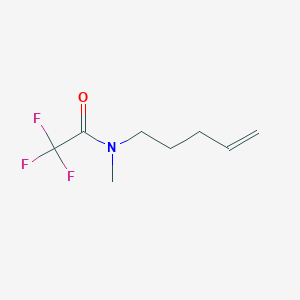
![Bicyclo[3.2.0]heptane-6-carboxamide](/img/structure/B15241421.png)
![2-Phenyl-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde](/img/structure/B15241434.png)
![Methyl 4'-{[(3-aminopyridin-2-yl)amino]methyl}-biphenyl-2-carboxylate](/img/structure/B15241436.png)
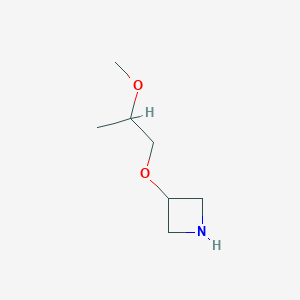
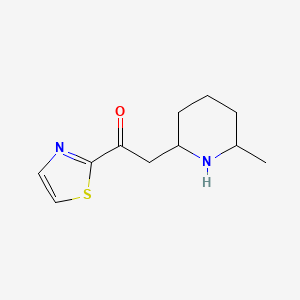
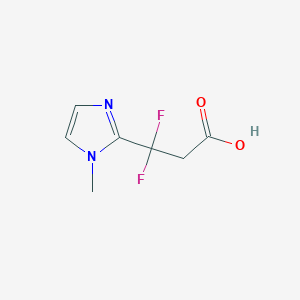

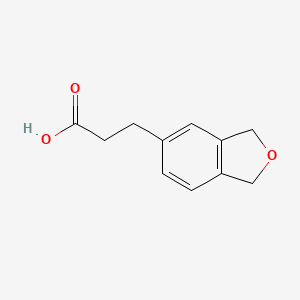
![N-[3-(Aminomethyl)pentan-3-yl]-2-nitrobenzene-1-sulfonamide](/img/structure/B15241469.png)
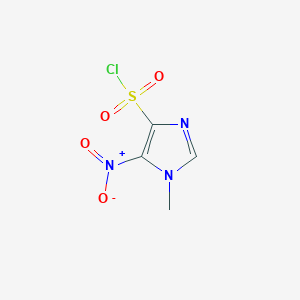
![3-[(4-Aminophenoxy)methyl]benzonitrile](/img/structure/B15241479.png)
